molecular formula C22H30ClN5O3 B12160161 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B12160161
M. Wt: 448.0 g/mol
InChI Key: MVUZULBPNGYTRO-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a chlorophenyl group, a pyridazinone core, and an acetamide moiety linked to a propyl chain with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Pyridazinone Core Synthesis: The piperazine intermediate is then reacted with 3,6-dichloropyridazine under basic conditions to form the pyridazinone core.

    Acetamide Formation: The final step involves the reaction of the pyridazinone intermediate with 3-(propan-2-yloxy)propylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxyl derivatives of the pyridazinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of piperazine and pyridazinone derivatives.

Biology

Biologically, the compound is investigated for its potential as a ligand for various receptors, including serotonin and dopamine receptors, due to the presence of the piperazine ring.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with central nervous system receptors makes it a candidate for drug development.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a research chemical for developing new materials.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various signaling pathways, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure used as an antidepressant.

    Buspirone: Another piperazine derivative used as an anxiolytic.

    Aripiprazole: An antipsychotic with a piperazine moiety.

Uniqueness

Compared to these compounds, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide features a unique combination of a pyridazinone core and an acetamide linkage, which may confer distinct pharmacological properties and reactivity profiles.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H30ClN5O3

Molecular Weight

448.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C22H30ClN5O3/c1-17(2)31-14-4-9-24-21(29)16-28-22(30)8-7-20(25-28)27-12-10-26(11-13-27)19-6-3-5-18(23)15-19/h3,5-8,15,17H,4,9-14,16H2,1-2H3,(H,24,29)

InChI Key

MVUZULBPNGYTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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